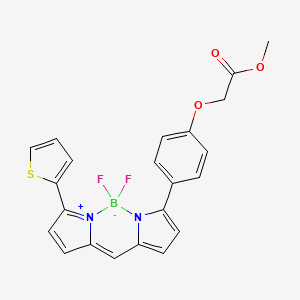
Quench 7 Carboxylic Acid, Succinimidyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quench 7 Carboxylic Acid, Succinimidyl Ester is a nonfluorescent acceptor dye used primarily in the preparation of peptide and oligonucleotide fluorescence resonance energy transfer (FRET) probes. This compound is known for its ability to efficiently quench the fluorescence emission of donor dyes, making it a valuable tool in various biochemical and molecular biology applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Quench 7 Carboxylic Acid, Succinimidyl Ester typically involves the reaction of Quench 7 Carboxylic Acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild conditions to form the active ester .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Quench 7 Carboxylic Acid, Succinimidyl Ester primarily undergoes nucleophilic substitution reactions. The active ester group reacts with primary amines to form stable amide bonds .
Common Reagents and Conditions:
Reagents: Primary amines, such as those found in peptides and proteins.
Major Products: The major products of these reactions are amide-linked conjugates, where the Quench 7 Carboxylic Acid moiety is covalently attached to the amine-containing molecule .
Scientific Research Applications
Quench 7 Carboxylic Acid, Succinimidyl Ester is widely used in scientific research due to its efficient quenching properties. Some of its applications include:
Chemistry: Used in the synthesis of FRET probes for studying molecular interactions and dynamics.
Biology: Employed in labeling proteins and nucleic acids to investigate biological processes.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and quantify biomolecules.
Industry: Applied in the development of biosensors and other analytical tools
Mechanism of Action
The mechanism of action of Quench 7 Carboxylic Acid, Succinimidyl Ester involves the formation of a covalent bond between the active ester group and primary amines. This reaction results in the quenching of fluorescence emission from donor dyes, which is crucial for FRET-based applications. The compound’s ability to quench fluorescence at greater distances than other quenchers, such as dabcyl, makes it particularly effective .
Comparison with Similar Compounds
- Quench 5 Carboxylic Acid, Succinimidyl Ester
- Quench 9 Carboxylic Acid, Succinimidyl Ester
- Dabcyl Succinimidyl Ester
Comparison: Quench 7 Carboxylic Acid, Succinimidyl Ester stands out due to its superior quenching efficiency and stability. Unlike dabcyl, it can quench fluorescence at greater distances, making it more versatile for various applications. Additionally, its nonfluorescent nature ensures minimal background interference in assays .
Properties
CAS No. |
304014-12-8 |
|---|---|
Molecular Formula |
C43H39ClN4O7S |
Molecular Weight |
791.31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ASBMS [AMinostilbaMidine, Methanesulfonate]](/img/structure/B1147946.png)



